molecular formula C13H20N2O B3029467 2-(1-Benzylpiperazin-2-yl)ethanol CAS No. 675589-80-7

2-(1-Benzylpiperazin-2-yl)ethanol

Cat. No. B3029467
CAS RN: 675589-80-7
M. Wt: 220.31
InChI Key: TZGZJNYRHVQXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-Benzylpiperazin-2-yl)ethanol” is a chemical compound with the molecular formula C13H20N2O . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-(1-Benzylpiperazin-2-yl)ethanol”, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “2-(1-Benzylpiperazin-2-yl)ethanol” consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 220.31 .

properties

IUPAC Name

2-(1-benzylpiperazin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGZJNYRHVQXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678898
Record name 2-(1-Benzylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylpiperazin-2-yl)ethanol

CAS RN

675589-80-7
Record name 2-(1-Benzylpiperazin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-[1-Benzyl-4-(1-pyridin-4-yl-cyclopropylmethyl)-piperazin-2-yl]-ethanol. A 250 mL flask was charged with the product obtained above (1.34 mmol, 1.0 equiv.), 2-(1-benzyl-piperazin-2-yl)-ethanol (1.18 g, 5.36 mmol, 4.0 equiv.), and 10 mL acetonitrile. The flask was equipped with a reflux condenser, and then placed into a preheated 100° C. bath. After stirring for 24 h, the solution was diluted with CH2Cl2 and saturated NaHCO3, extracted (2×10% MeOH/CH2Cl2), dried (Na2SO4) and concentrated under reduced pressure. Purification by flash chromatography (SiO2, 3% MeOH/CH2Cl2) provided 310 mg of the product as a yellow oil (0.88 mmol).
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-[1-Benzyl-4-(1-pyridin-4-yl-cyclopropylmethyl)-piperazin-2-yl]-ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (4.6 grams, 120 mmol) was slowly added to a solution of (1-benzyl-3-oxo-piperazin-2-yl)-acetic acid ethyl ester (11 g, 40 mmol) in THF (150 mL) at 0° C. The mixture was allowed to stir for 18 h while warming to RT. The mixture was placed in and ice/water bath and additional lithium aluminum hydride (3.0 g, 80 mmol) was added. The mixture was allowed to stir for 20 h while warming to RT. 1 N NaOH was added until all of the LAH was consumed resulting in a white solid. The mixture was filtered through a pad of celite, washing with additional THF (50 mL). The filtrate was concentrated in vacuo to give 8 g (90%) of the title compound as an oil: APCI MS m/z 221.2 (M+1).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Benzylpiperazin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(1-Benzylpiperazin-2-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(1-Benzylpiperazin-2-yl)ethanol
Reactant of Route 4
2-(1-Benzylpiperazin-2-yl)ethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(1-Benzylpiperazin-2-yl)ethanol
Reactant of Route 6
2-(1-Benzylpiperazin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.